molecular formula C11H16NO5P B13704714 Methyl 4-(Diethoxyphosphoryl)picolinate

Methyl 4-(Diethoxyphosphoryl)picolinate

Cat. No.: B13704714
M. Wt: 273.22 g/mol
InChI Key: JZRVCWWVJGIQCU-UHFFFAOYSA-N
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Description

Methyl 4-(Diethoxyphosphoryl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a diethoxyphosphoryl group attached to the fourth position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)picolinate typically involves the reaction of picolinic acid derivatives with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Diethoxyphosphoryl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted picolinates .

Scientific Research Applications

Methyl 4-(Diethoxyphosphoryl)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(Diethoxyphosphoryl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 4-(Diethoxyphosphoryl)picolinate can be compared with other picolinate derivatives, such as:

Uniqueness: this compound is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives .

Properties

Molecular Formula

C11H16NO5P

Molecular Weight

273.22 g/mol

IUPAC Name

methyl 4-diethoxyphosphorylpyridine-2-carboxylate

InChI

InChI=1S/C11H16NO5P/c1-4-16-18(14,17-5-2)9-6-7-12-10(8-9)11(13)15-3/h6-8H,4-5H2,1-3H3

InChI Key

JZRVCWWVJGIQCU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=NC=C1)C(=O)OC)OCC

Origin of Product

United States

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